![molecular formula C7H6ClNO2 B1352704 6-Chloro-1,3-benzodioxol-5-amine CAS No. 76958-07-1](/img/structure/B1352704.png)
6-Chloro-1,3-benzodioxol-5-amine
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Overview
Description
6-Chloro-1,3-benzodioxol-5-amine is an organic compound with the molecular formula C(_7)H(_6)ClNO(_2) It is part of the benzodioxole family, characterized by a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-benzodioxol-5-amine typically involves the chlorination of 1,3-benzodioxole followed by amination. One common method includes:
Chlorination: 1,3-benzodioxole is treated with a chlorinating agent such as thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) to introduce the chlorine atom at the desired position.
Amination: The chlorinated intermediate is then reacted with ammonia (NH(_3)) or an amine under suitable conditions to replace the chlorine atom with an amino group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.
Substitution: Various nucleophiles like halides, thiols, or alcohols in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Amines or hydroxylamines.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Chemical Reactions and Synthesis
6-Chloro-1,3-benzodioxol-5-amine can undergo several chemical reactions:
- Oxidation The amine group can be oxidized to form nitroso or nitro compounds. Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
- Reduction The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution The chlorine atom can be substituted with nucleophiles like hydroxyl, alkoxy, or thiol groups, using reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
The synthesis of this compound typically involves chlorination followed by amination:
- Chlorination Benzo[d][1,3]dioxole is chlorinated using agents like thionyl chloride or phosphorus pentachloride.
- Amination The resultant 6-chlorobenzo[d][1,3]dioxole undergoes nucleophilic substitution with methanamine under basic conditions.
The biological activity of this compound is attributed to its interaction with molecular targets like enzymes and receptors. The chlorine atom and amine group are critical for binding to active sites, influencing the compound's efficacy in biological systems. Derivatives of this compound have exhibited antimicrobial properties against bacterial strains, including resistant strains like MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 µg/mL against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays, demonstrating its ability to inhibit cancer cell proliferation.
Cell Line | IC50 (µg/mL) | Activity Level |
---|---|---|
HeLa | <10 | High |
MCF-7 | 11.20–93.46 | Moderate |
SKOV-3 | 7.87–70.53 | High |
Case Studies and Research Findings
- Antimicrobial Efficacy Derivatives of this compound exhibit strong inhibitory effects on biofilm formation in clinical strains of Staphylococcus, suggesting their potential as therapeutic agents in treating infections .
- Antioxidant Properties The compound shows antioxidant activities, crucial for mitigating oxidative stress in biological systems. Some derivatives displayed significant scavenging activity in DPPH and ABTS assays.
- Enzyme Inhibition Studies This compound can serve as a valuable tool in studying enzyme inhibition due to its structural similarity to known inhibitors.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-benzodioxol-5-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1,3-Benzodioxole: The parent compound without the chlorine and amino substituents.
6-Nitro-1,3-benzodioxol-5-amine: A nitro derivative with different reactivity and applications.
2-Chloro-1,3-benzodioxole: A positional isomer with chlorine at a different location on the benzodioxole ring.
Uniqueness: 6-Chloro-1,3-benzodioxol-5-amine is unique due to the specific positioning of the chlorine and amino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in targeted synthetic applications and research studies.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
6-Chloro-1,3-benzodioxol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a benzodioxole framework, characterized by a fused dioxole and benzene ring, with a chlorine atom at the 6th position and an amino group at the 5th position. This structural arrangement influences its reactivity and interactions with biological targets.
The molecular formula of this compound is C9H8ClN1O2. The presence of the chlorine atom and amine group contributes to its distinct chemical properties, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including enzyme inhibition and receptor modulation. Its structural similarity to other biologically active compounds suggests potential therapeutic applications.
Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for specific enzymes. For instance, it has been shown to interact with α-amylase, an enzyme crucial for carbohydrate metabolism. The compound's inhibitory activity was assessed with an IC50 value indicating its potency in modulating enzyme activity.
Compound | Enzyme Target | IC50 Value (µM) |
---|---|---|
This compound | α-Amylase | 0.85 |
Acarbose | α-Amylase | 2.593 |
Phlorotannin | α-Amylase | 8.5 |
The above table summarizes the comparative inhibitory effects of various compounds on α-amylase, highlighting the potential of this compound as a significant α-amylase inhibitor.
Antidiabetic Potential
In recent studies, derivatives of benzodioxole have been synthesized and evaluated for their antidiabetic properties. One study focused on the in vivo effects of a related compound in a streptozotocin-induced diabetic mouse model. The results indicated a significant reduction in blood glucose levels following treatment with the compound, suggesting that similar derivatives like this compound could be explored for their antidiabetic effects.
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using human embryonic kidney cells (HEK293). The compound exhibited an IC50 greater than 150 µM, indicating a relatively low cytotoxicity profile compared to other tested compounds.
The mechanism by which this compound exerts its biological effects is primarily through binding to active sites on target enzymes or receptors. This binding can lead to conformational changes that inhibit enzymatic activity or alter receptor signaling pathways.
Properties
IUPAC Name |
6-chloro-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIZUCQONQQINR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424372 |
Source
|
Record name | 6-chloro-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76958-07-1 |
Source
|
Record name | 6-chloro-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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